Hydroxysaffloryellow A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

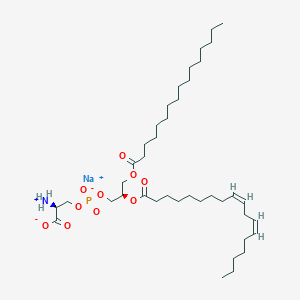

Hydroxysaffloryellow A is a principal natural ingredient extracted from the flowers of the safflower plant (Carthamus tinctorius L.), which belongs to the Compositae (Asteraceae) family . This compound has been traditionally used in Chinese medicine to improve blood circulation, eliminate blood stasis, and relieve menstrual pain . This compound is known for its significant pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydroxysaffloryellow A is primarily obtained through extraction from the safflower plant. The extraction process involves macroporous resin adsorption chromatography coupled with high-throughput auto-purification systems . The compound is highly soluble in water but has low solubility in lipophilic solvents such as ethyl-acetate, ether, benzene, and chloroform .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of chitosan complexes to enhance its oral bioavailability . The compound binds with chitosan through Coulomb attraction, forming a complex that improves its permeability and absorption in the body . This method has been optimized to achieve a binding rate of 99.4% .

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxysaffloryellow A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to facilitate reduction reactions.

Substitution: Substitution reactions often involve reagents such as halogens and alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound that exhibit enhanced pharmacological properties .

Applications De Recherche Scientifique

Hydroxysaffloryellow A has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a natural dye and pigment due to its vibrant yellow color .

- Employed in the synthesis of novel compounds with potential therapeutic benefits .

Biology:

- Investigated for its role in regulating inflammation and oxidative stress .

- Studied for its effects on cell viability, apoptosis, and reactive oxygen species production .

Medicine:

- Utilized in the treatment of cardiovascular and cerebrovascular diseases .

- Explored for its potential in treating osteoarthritis by suppressing the HIF-1α/JAK/STAT3 signaling pathway .

Industry:

Mécanisme D'action

Hydroxysaffloryellow A exerts its effects through various molecular targets and pathways:

Anti-inflammatory Effects: It inhibits the HIF-1α/JAK/STAT3 signaling pathway, reducing inflammation and oxidative stress.

Antioxidant Activity: It enhances the levels of superoxide dismutase and glutathione peroxidase, which are crucial for combating oxidative stress.

Anticoagulant Effects: It regulates platelet aggregation and blood rheology, preventing thrombosis formation.

Neuroprotective Action: It activates the SIRT1 pathway, which plays a role in protecting against neuroinflammation and mitochondrial dysfunction.

Comparaison Avec Des Composés Similaires

Hydroxysaffloryellow A is unique due to its broad spectrum of pharmacological activities and its natural origin from the safflower plant. Similar compounds include:

Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

Curcumin: A polyphenol with potent anti-inflammatory and anticancer effects.

Resveratrol: A stilbenoid known for its antioxidant and cardioprotective properties.

This compound stands out due to its specific molecular targets and pathways, particularly its ability to regulate the HIF-1α/JAK/STAT3 signaling pathway and activate the SIRT1 pathway .

Propriétés

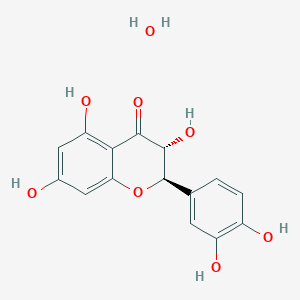

IUPAC Name |

(6Z)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUBSCVWHLRGE-RFTOOIFDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=C/2\C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)/O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate](/img/structure/B8266817.png)

![3-Oxabicyclo[4.1.0]heptan-7-ylmethanamine;hydrochloride](/img/structure/B8266865.png)

![2-piperidin-4-yl-1H-imidazo[4,5-b]pyridine;dihydrochloride](/img/structure/B8266872.png)

![(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine;dihydrochloride](/img/structure/B8266875.png)